Superior Therapeutic Index in Hepatocellular Carcinoma Models Compared to Goniothalamin
Goniodiol demonstrates a favorable selectivity profile against primary hepatocytes when compared to its analog goniothalamin. While both compounds exhibit similar cytotoxic potency against the HepG2 liver cancer cell line, Goniodiol is approximately three times less toxic to normal primary mouse hepatocytes [1]. This differential toxicity results in a superior therapeutic window, a critical parameter for lead selection in oncology drug development. In contrast, other potent styryl-lactones like altholactone do not share this selectivity advantage, highlighting a key differentiator for Goniodiol [2].
| Evidence Dimension | Selectivity Index (Ratio of IC50 in normal hepatocytes vs. HepG2 cancer cells) |
|---|---|
| Target Compound Data | ~3-fold higher IC50 in normal hepatocytes than in HepG2 cells |
| Comparator Or Baseline | Goniothalamin (~3-fold higher IC50 in normal hepatocytes than in HepG2 cells) |
| Quantified Difference | Both Goniodiol and Goniothalamin show a ~3-fold selectivity window, whereas altholactone does not. |
| Conditions | In vitro cytotoxicity assay on HepG2, HepG2-R, and primary cultured normal mouse hepatocytes |
Why This Matters
This quantitative selectivity data provides a clear rationale for choosing Goniodiol over more broadly toxic analogs like altholactone in projects focused on minimizing potential off-target effects on healthy liver tissue.
- [1] Tian Z, Chen S, Zhang Y, et al. The cytotoxicity of naturally occurring styryl lactones. Phytomedicine. 2006;13(3):181-186. View Source
- [2] Tian Z, Chen S, Zhang Y, et al. The cytotoxicity of naturally occurring styryl lactones. Phytomedicine. 2006;13(3):181-186. View Source
